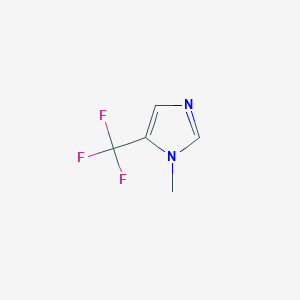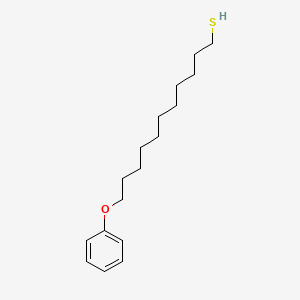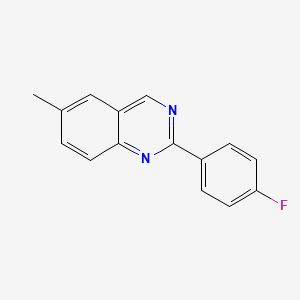
2-(4-Fluorophenyl)-6-methylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-6-methylquinazoline is a heterocyclic aromatic compound that features a quinazoline core substituted with a 4-fluorophenyl group at the 2-position and a methyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-methylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a fluorobenzene derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as formamide, to form the quinazoline core.
Substitution: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Methylation: The final step involves the methylation of the quinazoline core at the 6-position using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-6-methylquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-6-methylquinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-6-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways involved in disease progression, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazoline: Lacks the fluorine and methyl groups, resulting in different chemical properties and biological activities.
4-Fluoro-2-phenylquinazoline: Similar structure but lacks the methyl group at the 6-position.
6-Methylquinazoline: Lacks the 4-fluorophenyl group, leading to different reactivity and applications.
Uniqueness
2-(4-Fluorophenyl)-6-methylquinazoline is unique due to the presence of both the 4-fluorophenyl and 6-methyl groups, which confer specific chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential as a therapeutic agent.
Propiedades
Número CAS |
88737-70-6 |
|---|---|
Fórmula molecular |
C15H11FN2 |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-6-methylquinazoline |
InChI |
InChI=1S/C15H11FN2/c1-10-2-7-14-12(8-10)9-17-15(18-14)11-3-5-13(16)6-4-11/h2-9H,1H3 |
Clave InChI |
KIBSMASTUZBBEB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CN=C(N=C2C=C1)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


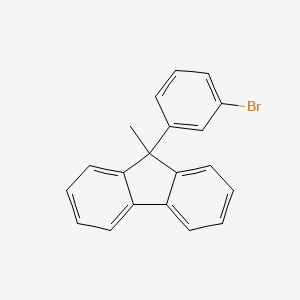


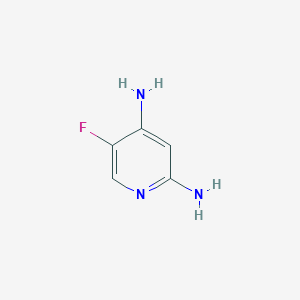
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
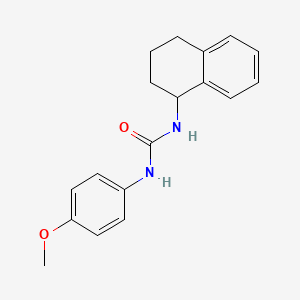
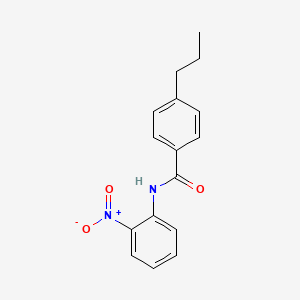
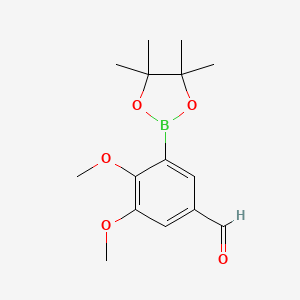
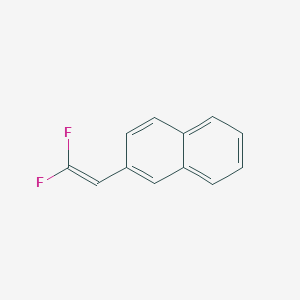

![3-[4-(3-phenoxypropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14131759.png)
![Dimethyl[bis(phenylethynyl)]stannane](/img/structure/B14131766.png)
